
4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine . Another method includes the cyclization of N-aryl-N’-{2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride include other 1,3-oxazine derivatives, such as:
- 4,4,6-Trimethyl-2-alkyl(aryl)amino-5,6-dihydro-4H-1,3-oxazines
- 4,4,6-Trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine
Uniqueness
Its combination of a methylamino group and an oxazine ring makes it particularly interesting for research in various fields .
Eigenschaften
CAS-Nummer |
72549-82-7 |
|---|---|
Molekularformel |
C8H17ClN2O |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H |
InChI-Schlüssel |
WYKCOZHUFJQRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC(=NC)O1)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


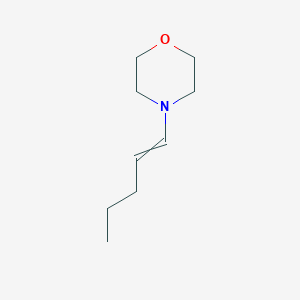
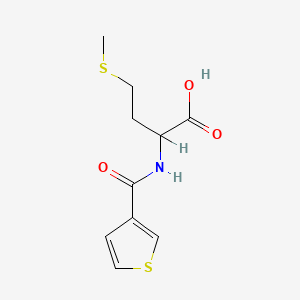
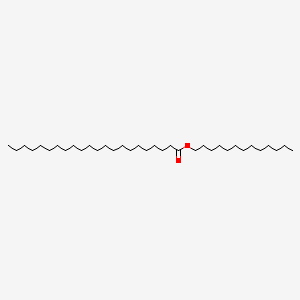


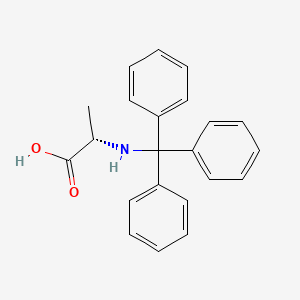
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
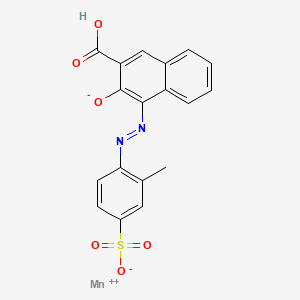
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
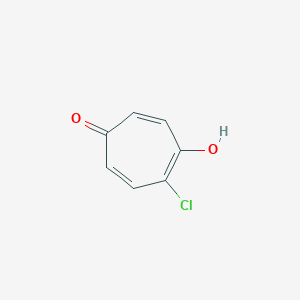
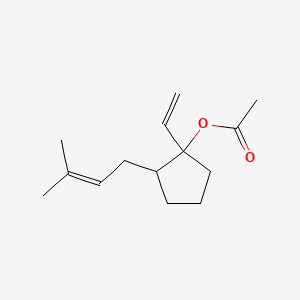
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
